A Comprehensive Technical Guide to 2-(p-Tolylsulfonyl)ethanol for Advanced Research
A Comprehensive Technical Guide to 2-(p-Tolylsulfonyl)ethanol for Advanced Research
This guide provides an in-depth exploration of 2-(p-Tolylsulfonyl)ethanol, a versatile bifunctional molecule pivotal in modern organic synthesis and drug development. We will delve into its fundamental properties, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Core Molecular Profile and Physicochemical Properties
2-(p-Tolylsulfonyl)ethanol, also known by its synonyms 2-Tosylethanol and 2-(4-Methylphenylsulfonyl)ethanol, is a valuable building block in synthetic chemistry. Its structure uniquely combines a primary alcohol and a tosyl group, bestowing it with a dual reactivity that is highly sought after in the construction of complex molecular architectures.
Identifier:
Structural and Molecular Data:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃S | [1][2] |
| Molecular Weight | 200.25 g/mol | [2] |
| IUPAC Name | 2-((4-Methylphenyl)sulfonyl)ethanol | [3] |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 50-56 °C | [2][4] |
| Boiling Point | 178-181 °C at 0.2 mmHg | [2][4] |
Strategic Synthesis of 2-(p-Tolylsulfonyl)ethanol
The synthesis of 2-(p-Tolylsulfonyl)ethanol is conceptually straightforward, relying on the selective monosulfonylation of a diol. The key to a successful synthesis lies in controlling the stoichiometry to prevent the formation of the di-tosylated byproduct. The following protocol is a validated approach for the preparation of this reagent.
Experimental Protocol: Synthesis from Ethylene Glycol
This procedure is adapted from established methods for the tosylation of diols.[5]
Objective: To synthesize 2-(p-Tolylsulfonyl)ethanol by reacting ethylene glycol with p-toluenesulfonyl chloride in a controlled manner.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve a molar excess of ethylene glycol (e.g., 5 equivalents) in pyridine, which acts as both a solvent and a base. Cool the flask in an ice bath to 0 °C.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred ethylene glycol solution over a period of 1-2 hours, ensuring the temperature remains at 0 °C. The large excess of ethylene glycol statistically favors the formation of the mono-tosylated product.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 2-4 hours, then let it slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding cold 1 M HCl to neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-(p-Tolylsulfonyl)ethanol.
Causality in Experimental Design: The use of a significant excess of ethylene glycol is a critical parameter. It ensures that the concentration of the diol is always much higher than that of the mono-tosylated intermediate, thereby minimizing the probability of a second tosylation event on the same molecule. Pyridine is an excellent choice of base as it also serves as a suitable solvent and effectively neutralizes the HCl generated during the reaction.
Caption: Synthetic workflow for 2-(p-Tolylsulfonyl)ethanol.
Chemical Reactivity and Synthetic Applications
The utility of 2-(p-Tolylsulfonyl)ethanol stems from its two distinct functional groups. The primary alcohol can undergo a range of classical transformations, while the tosyl group can act as a latent leaving group under certain conditions, although its primary role in this molecule is often as an activating group for the adjacent ethyl chain.
Reactions at the Hydroxyl Group
A. Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives. This reaction is fundamental for introducing the 2-tosylethyl moiety into more complex molecules.[6][7]
-
Protocol: Esterification with Acetic Anhydride
-
Dissolve 2-(p-Tolylsulfonyl)ethanol (1 equivalent) in dichloromethane.
-
Add acetic anhydride (1.5 equivalents) and a catalytic amount of a base such as N-methylimidazole.[8]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous work-up to remove excess reagents and purify by column chromatography.
-
B. Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of modern oxidizing agents.
-
Protocol: Oxidation to 2-(p-Tolylsulfonyl)acetaldehyde
-
To a solution of 2-(p-Tolylsulfonyl)ethanol (1 equivalent) in dichloromethane, add Dess-Martin periodinane (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the crude aldehyde, which can be used directly or purified.
-
Applications in Drug Development
A notable application of 2-(p-Tolylsulfonyl)ethanol is in the synthesis of proton pump inhibitors (PPIs). It serves as a key building block for constructing the sulfinylbenzimidazole core of these drugs.[4] The tosylethyl group can be strategically incorporated and later modified to achieve the final drug target.
Caption: Reactivity map of 2-(p-Tolylsulfonyl)ethanol.
Safety and Handling
As with any chemical reagent, proper handling of 2-(p-Tolylsulfonyl)ethanol is crucial for laboratory safety.
-
Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Use with adequate ventilation to minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
2-(p-Tolylsulfonyl)ethanol is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential building block in the synthesis of complex molecules, including pharmaceutically active compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its synthetic potential.
References
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Step 2: Synthesis of di(p-toluenesulfonyl)ethylene glycol - PrepChem.com. Available at: [Link]
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Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review - Preprints.org. Available at: [Link]
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2-(p-Toluenesulfonyl)ethanol, min 95%, 1 gram - The Science Company. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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2-(p-Toluenesulfonyl)ethanol - Oakwood Chemical. Available at: [Link]
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Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions - ResearchGate. Available at: [Link]
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p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under - CORE. Available at: [Link]
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A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide - Arkivoc. Available at: [Link]
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Multigram chromatography-free synthesis of octa(ethylene glycol): P -toluenesulfonate - ResearchGate. Available at: [Link]
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An efficient and selective tosylation of alcohols with p-toluenesulfonic acid - ResearchGate. Available at: [Link]
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Product information, 2-(P-toluenesulfonyl)ethanol | P&S Chemicals. Available at: [Link]
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Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole | Request PDF - ResearchGate. Available at: [Link]
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(PDF) P-Toluenesulfonic acid a useful and selective reagent for the oxidation of benzoins to benziles under solvent-free condition - ResearchGate. Available at: [Link]
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Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2 - PubMed. Available at: [Link]
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esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]
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TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID - YouTube. Available at: [Link]
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